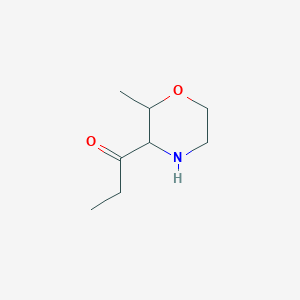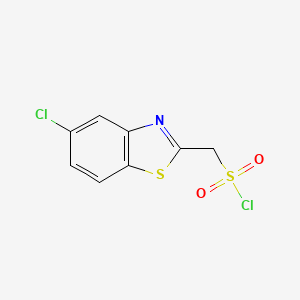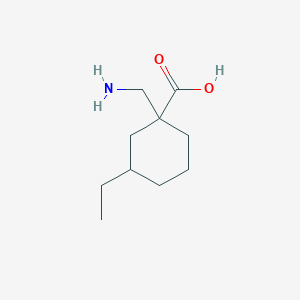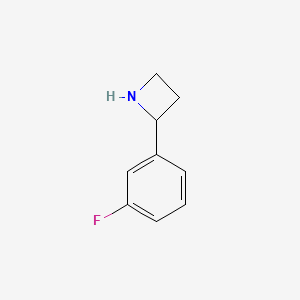
2-(3-Fluorophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)azetidine is a four-membered heterocyclic compound that features a fluorophenyl group attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)azetidine typically involves the reaction of 3-fluorobenzylamine with ethyl chloroacetate, followed by cyclization under basic conditions . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve multicomponent reactions and the use of catalysts to improve yield and efficiency . Copper-catalyzed multicomponent reactions have been reported to produce functionalized azetidines in good to excellent yields under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism by which 2-(3-Fluorophenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive under certain conditions . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
Uniqueness
2-(3-Fluorophenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various fields, including organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H10FN |
|---|---|
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
InChI-Schlüssel |
PGQSCZAAKMIITI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


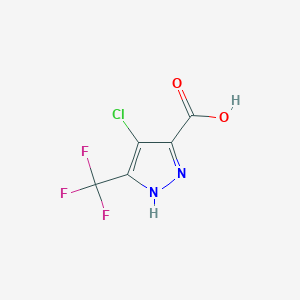
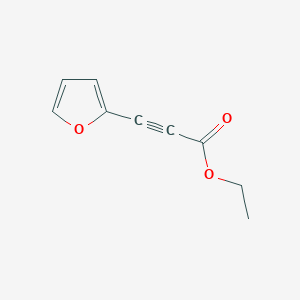
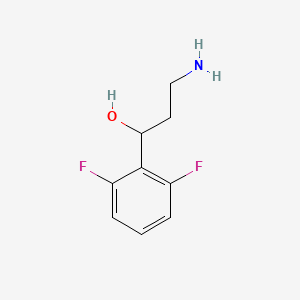
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)

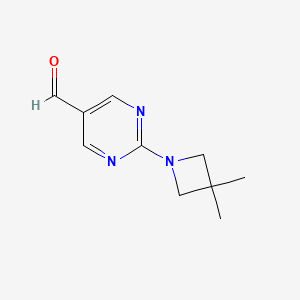
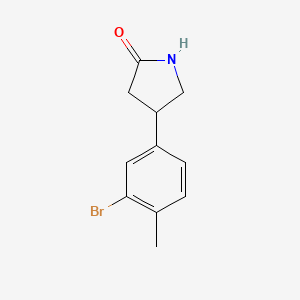
![Spiro[4.5]decane-1-sulfonyl chloride](/img/structure/B13172366.png)
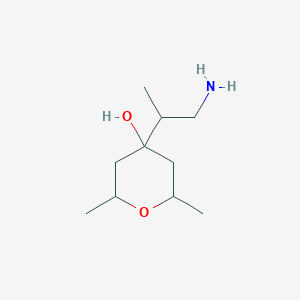
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
